molecular formula C8H16N2O B11764311 (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one CAS No. 943894-82-4

(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one

Cat. No.: B11764311
CAS No.: 943894-82-4
M. Wt: 156.23 g/mol
InChI Key: FDAXMCBBSSNYSW-LURJTMIESA-N
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Description

(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones Pyrrolidinones are five-membered lactams that are widely recognized for their biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butylamine with a suitable keto acid or ester, followed by cyclization under acidic or basic conditions. The stereochemistry of the compound is controlled by using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, hydroxyl derivatives, and various substituted pyrrolidinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: A parent compound with a similar structure but lacking the amino and tert-butyl groups.

    3-Aminopyrrolidin-2-one: Similar to (S)-3-Amino-1-(tert-butyl)pyrrolidin-2-one but without the tert-butyl group.

    1-(tert-Butyl)pyrrolidin-2-one: Similar to this compound but without the amino group.

Uniqueness

This compound is unique due to the presence of both the amino and tert-butyl groups, which confer distinct chemical reactivity and biological activity. The chiral nature of the compound also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral drug development.

Properties

CAS No.

943894-82-4

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(3S)-3-amino-1-tert-butylpyrrolidin-2-one

InChI

InChI=1S/C8H16N2O/c1-8(2,3)10-5-4-6(9)7(10)11/h6H,4-5,9H2,1-3H3/t6-/m0/s1

InChI Key

FDAXMCBBSSNYSW-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)N1CC[C@@H](C1=O)N

Canonical SMILES

CC(C)(C)N1CCC(C1=O)N

Origin of Product

United States

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